Cas no 181650-48-6 (3-Chloro-benzenebutanamine)

3-Chloro-benzenebutanamine is a chlorinated aromatic amine compound characterized by a butylamine side chain attached to a chloro-substituted benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group enhances electrophilic substitution potential, while the butanamine moiety offers versatility for further functionalization. Its stability under standard conditions and compatibility with a range of reaction conditions make it suitable for multi-step synthetic processes. The compound is typically handled with care due to its amine functionality, requiring appropriate storage and handling to maintain purity and performance in downstream applications.
3-Chloro-benzenebutanamine structure
3-Chloro-benzenebutanamine structure
商品名:3-Chloro-benzenebutanamine
CAS番号:181650-48-6
MF:C10H14ClN
メガワット:183.677861690521
CID:5719305
PubChem ID:10655071

3-Chloro-benzenebutanamine 化学的及び物理的性質

名前と識別子

    • CHEMBL131771
    • NS-01636
    • 4-(3-Chloro-phenyl)-butylamine
    • 4-(3-chlorophenyl)-butylamine
    • EN300-1964921
    • MFCD09886648
    • AKOS013464078
    • 181650-48-6
    • TUCKGJZYCMYNAP-UHFFFAOYSA-N
    • SCHEMBL1800551
    • F79521
    • CS-0286690
    • 3-Chloro-benzenebutanamine
    • 4-(3-chlorophenyl)butan-1-amine
    • BDBM50053605
    • インチ: 1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
    • InChIKey: TUCKGJZYCMYNAP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CCCCN

計算された属性

  • せいみつぶんしりょう: 183.0814771g/mol
  • どういたいしつりょう: 183.0814771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-Chloro-benzenebutanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C375173-10mg
3-Chloro-benzenebutanamine
181650-48-6
10mg
$ 50.00 2022-04-01
Enamine
EN300-1964921-0.5g
4-(3-chlorophenyl)butan-1-amine
181650-48-6
0.5g
$658.0 2023-09-17
Enamine
EN300-1964921-10.0g
4-(3-chlorophenyl)butan-1-amine
181650-48-6
10g
$5037.0 2023-06-03
Enamine
EN300-1964921-5.0g
4-(3-chlorophenyl)butan-1-amine
181650-48-6
5g
$3396.0 2023-06-03
TRC
C375173-50mg
3-Chloro-benzenebutanamine
181650-48-6
50mg
$ 210.00 2022-04-01
Enamine
EN300-1964921-0.25g
4-(3-chlorophenyl)butan-1-amine
181650-48-6
0.25g
$630.0 2023-09-17
Enamine
EN300-1964921-0.05g
4-(3-chlorophenyl)butan-1-amine
181650-48-6
0.05g
$575.0 2023-09-17
Enamine
EN300-1964921-1g
4-(3-chlorophenyl)butan-1-amine
181650-48-6
1g
$685.0 2023-09-17
Aaron
AR01JMON-500mg
3-Chloro-benzenebutanamine
181650-48-6 97%
500mg
$318.00 2025-02-11
Aaron
AR01JMON-250mg
3-Chloro-benzenebutanamine
181650-48-6 97%
250mg
$214.00 2025-02-11

3-Chloro-benzenebutanamine 関連文献

3-Chloro-benzenebutanamineに関する追加情報

Professional Introduction to 3-Chloro-benzenebutanamine (CAS No. 181650-48-6)

3-Chloro-benzenebutanamine, identified by its Chemical Abstracts Service (CAS) number 181650-48-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chlorinated benzene ring coupled with a butanamine side chain, has garnered attention due to its versatile structural framework and potential applications in drug development. The presence of both chloro and amine functional groups makes it a valuable intermediate for constructing more complex pharmacophores, enabling the design of novel therapeutic agents targeting various biological pathways.

The structural motif of 3-Chloro-benzenebutanamine positions it as a key building block in medicinal chemistry. The chloro-substituted benzene ring enhances lipophilicity while allowing for further derivatization through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. Concurrently, the butanamine moiety introduces a basic nitrogen atom, facilitating interactions with acidic residues in biological targets. This dual functionality has been exploited in the synthesis of small-molecule inhibitors, where both hydrophobic and hydrophilic interactions are critical for binding affinity and selectivity.

Recent advancements in computational chemistry have highlighted the importance of 3-Chloro-benzenebutanamine as a scaffold for virtual screening campaigns. Molecular docking studies suggest that derivatives of this compound exhibit promising binding interactions with enzymes and receptors implicated in metabolic disorders and inflammatory diseases. For instance, modifications at the amine group can fine-tune hydrogen bonding patterns, while the chloro substituent can modulate van der Waals contacts, optimizing drug-like properties such as solubility and metabolic stability.

In parallel, experimental investigations have demonstrated the utility of 3-Chloro-benzenebutanamine in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel α4β2 nicotinic acetylcholine receptor antagonists, which show potential in treating cognitive disorders. The chlorine atom serves as a handle for introducing further polar or charged groups, enabling precise tuning of pharmacological activity. Additionally, the butanamine chain can be extended or modified to enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug discovery.

The growing interest in 3-Chloro-benzenebutanamine is also reflected in its role as a precursor for more complex heterocycles. By incorporating nitrogen-containing rings such as piperidines or pyrrolidines through reductive amination or nucleophilic substitution reactions, chemists have generated libraries of compounds with enhanced bioavailability and reduced toxicity. These derivatives are being evaluated for their potential in oncology and neurodegenerative diseases, where structural complexity often correlates with therapeutic efficacy.

From an industrial perspective, the synthesis of 3-Chloro-benzenebutanamine has been optimized for scalability and cost-effectiveness. Continuous flow chemistry techniques have been employed to improve yield and purity while minimizing waste generation. Such green chemistry approaches align with the pharmaceutical industry's commitment to sustainable manufacturing practices. Furthermore, process intensification strategies have enabled the production of high-purity batches suitable for preclinical studies without compromising on efficiency.

The future prospects of 3-Chloro-benzenebutanamine are further illuminated by emerging research trends in targeted protein degradation (TPD). By linking this scaffold to proteolysis-targeting chimeras (PROTACs), researchers aim to develop next-generation therapeutics that selectively degrade disease-causing proteins. The amine group provides an ideal site for conjugation with molecular warheads or linker molecules, while the chlorobenzene core ensures stability under physiological conditions. Such innovations underscore the compound's potential beyond traditional small-molecule drug design.

Lastly, regulatory considerations play a pivotal role in advancing 3-Chloro-benzenebutanamine-based therapeutics into clinical practice. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic intermediates meet stringent quality standards before being incorporated into drug candidates. Collaborative efforts between academia and industry have also accelerated knowledge sharing regarding synthetic methodologies and safety profiles, fostering an environment conducive to innovation without compromising on regulatory adherence.

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